![molecular formula C19H26N2O4 B3112877 1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate CAS No. 1931963-18-6](/img/structure/B3112877.png)
1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate
概要
説明
1-O-Benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate is a complex organic molecule known for its distinctive structure, which includes a hexahydropyrrolo[3,2-b]pyrrole core. This structure lends the compound unique chemical and physical properties that make it of great interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate typically involves multi-step organic reactions. A common route starts with the preparation of the hexahydropyrrolo[3,2-b]pyrrole core, which is then modified to incorporate the benzyl and tert-butyl protecting groups.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthetic methods, ensuring the reactions are optimized for large-scale operation. This includes careful control of reaction conditions such as temperature, pressure, and pH, as well as the use of industrial reactors designed for continuous production.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which typically involve the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms. Typical reagents include lithium aluminum hydride and sodium borohydride.
Substitution: In substitution reactions, an atom or group of atoms in the compound is replaced by another atom or group of atoms. Common reagents include halogens and alkyl halides.
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. Oxidation can yield various carbonyl compounds, reduction typically produces alcohols or amines, and substitution can introduce different alkyl or aryl groups into the molecule.
科学的研究の応用
Chemistry: In chemistry, this compound is often used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe or a ligand to study interactions with biological macromolecules. It can help in understanding enzyme-substrate interactions or receptor binding.
Medicine: Medically, compounds with a similar structure are being investigated for their potential use in drug design and development. They may exhibit activity against certain diseases or conditions by interacting with specific biological targets.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials or as a catalyst in certain chemical processes.
作用機序
The exact mechanism of action depends on the context in which the compound is used. Generally, it interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions often involve binding to the active site or a specific pocket in the target molecule, altering its function or activity.
類似化合物との比較
Similar Compounds:
Pyrrolopyrrole: A closely related compound with a similar core structure but lacking the specific substituents found in 1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate.
Benzyl-protected pyrroles: These compounds also feature benzyl protection but differ in the core structure and additional functional groups.
tert-Butyl-protected derivatives: Compounds with tert-butyl groups that serve as protecting groups for different reactive sites.
Uniqueness: The uniqueness of this compound lies in its specific combination of protective groups and core structure. This makes it particularly versatile and useful in synthetic chemistry, allowing for the selective modification of different sites within the molecule.
特性
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-10-15-16(21)9-11-20(15)17(22)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWQJGQRFAOBRV-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1CCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


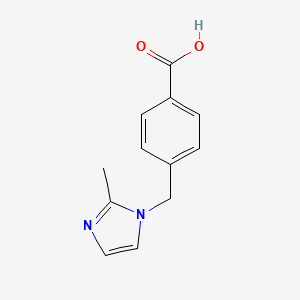
![5-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3112800.png)
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B3112809.png)
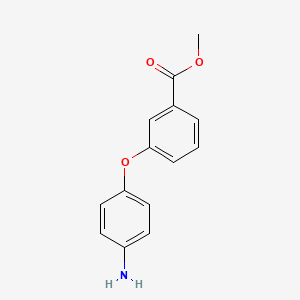
amine](/img/structure/B3112835.png)
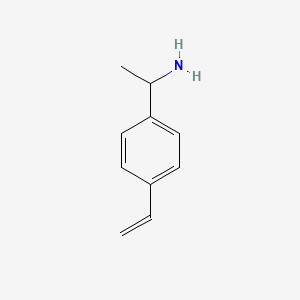
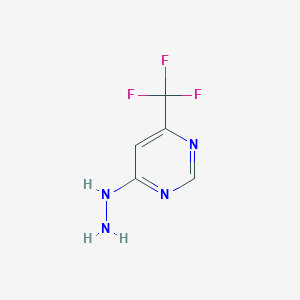
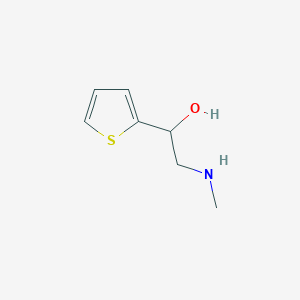

![(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3112869.png)
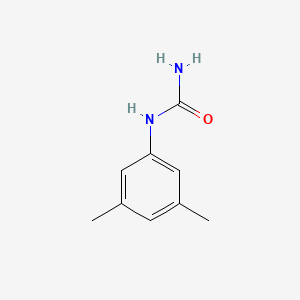
![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)
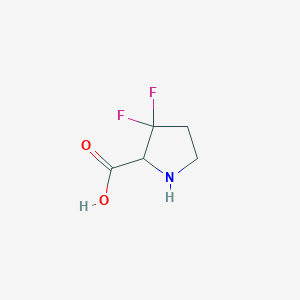
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)
